molecular formula C7H7BrN4 B11732214 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11732214
M. Wt: 227.06 g/mol
InChI Key: LNNGCKFXDDKXGJ-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The triazolopyridine core is a privileged structure in pharmacology, known for its broad-spectrum biological activities and its role as a key building block in approved therapeutics and advanced research compounds . This specific derivative is functionally enriched with bromo and amino substituents, which serve as excellent handles for further synthetic elaboration via cross-coupling and functional group transformation reactions. The structural similarity of the triazolopyridine ring system to purines makes it a valuable bioisostere, allowing it to mimic natural nucleotides in the design of enzyme inhibitors . Recent research has highlighted the application of triazolopyridine scaffolds in the design of novel dual JAK/HDAC inhibitors for cancer therapy, where they act as ATP-competitive motifs that bind to the hinge region of kinases . Furthermore, related [1,2,4]triazolo[1,5-a]pyrimidine and triazolopyridine compounds have demonstrated potent inhibitory activities against a range of targets, including phosphoinositide 3-kinases (PI3K) and cyclin-dependent kinases (CDK), underscoring the potential of this chemotype in developing treatments for proliferative diseases . This compound is intended for use as a high-value intermediate in the synthesis of targeted bioactive molecules and is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7BrN4/c1-4-2-5(8)3-12-6(4)10-7(9)11-12/h2-3H,1H3,(H2,9,11)

InChI Key

LNNGCKFXDDKXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=N2)N)Br

Origin of Product

United States

Biological Activity

2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

  • Chemical Formula : C7H7BrN4
  • Molecular Weight : 213.03 g/mol
  • IUPAC Name : 6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Biological Activity Overview

Research indicates that compounds within the triazolo-pyridine class exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound of interest has shown promise in several studies.

Anticancer Activity

A study evaluated the antiproliferative effects of several triazolo derivatives against various cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant activity against breast and colon cancer cell lines. Notably, the mechanism of action was linked to the inhibition of thymidine phosphorylase and modulation of angiogenesis markers such as VEGF and MMP-9 in MDA-MB-231 breast cancer cells .

Antimicrobial Activity

The compound was also tested for its antimicrobial properties. In a study focusing on new scaffolds for drug development targeting Chlamydia species, it was found that similar triazolo compounds demonstrated selective activity against bacterial pathogens . This suggests potential applications in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) study identified key structural features that enhance biological activity. The bromine substitution at the 6-position and the amino group at the 2-position were found to be crucial for maintaining potency against cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineResultReference
AntiproliferativeMDA-MB-231 (breast cancer)Significant inhibition
AntimicrobialChlamydia spp.Selective activity
Anti-inflammatoryVarious inflammatory markersModulation observed

Case Studies

  • Antiproliferative Study : A synthesis of various triazolo derivatives led to the identification of compounds with significant antiproliferative activity against lung and colon cancer cell lines. The study highlighted the importance of specific substituents in enhancing efficacy .
  • Antimicrobial Testing : In a comparative study assessing the antimicrobial properties of several triazolo compounds, this compound showed promising results against Gram-negative bacteria .

Scientific Research Applications

Anticancer Properties

The triazole moiety is widely recognized for its presence in numerous anticancer drugs. Research indicates that derivatives of triazolo[1,5-a]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study demonstrated that compounds containing the triazolo[1,5-a]pyridine structure showed promising activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. Specific derivatives were noted for their low IC50 values, indicating high potency compared to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Molecular docking studies have suggested that these compounds may inhibit key enzymes involved in tumor growth and proliferation. For example, certain derivatives have been shown to interact effectively with targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase), which are critical in cancer signaling pathways .

Synthetic Methodologies

The synthesis of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various innovative methods:

  • Microwave-Assisted Synthesis : Recent advancements include a catalyst-free method for synthesizing triazolo[1,5-a]pyridines under microwave conditions. This approach not only enhances yield but also reduces reaction times significantly compared to traditional methods .
  • Green Chemistry : The development of eco-friendly synthesis routes aligns with contemporary trends in chemical research aimed at minimizing environmental impact. The use of microwave irradiation exemplifies this shift towards sustainable practices in organic synthesis .

Biological Activities

Beyond anticancer applications, this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Some studies have indicated that triazolo-pyridine derivatives possess antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showcasing potential as new antimicrobial agents .
  • Anti-inflammatory Effects : There is emerging evidence suggesting that triazolo derivatives may also exhibit anti-inflammatory properties. This could open avenues for developing treatments for inflammatory diseases alongside their anticancer applications .

Table 1: Summary of Research Findings on this compound

Study ReferenceCompound TestedCell Line(s)IC50 Value (µM)Biological Activity
10bMCF-719.4 ± 0.22Anticancer
VariousHCT-11657.01Anticancer
DerivativesPC-325.23Anticancer
Triazole DerivativesVariousNot specifiedAntimicrobial

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 6-position serves as a reactive site for nucleophilic substitution. This reaction enables functionalization of the aromatic ring, replacing bromine with nucleophiles such as amines, thiols, or alkoxides. The amino group at the 2-position may act as a directing group, influencing regioselectivity in substitution reactions.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), allowing introduction of aryl, alkenyl, or alkyl groups. These reactions expand the compound’s structural diversity and potential applications.

Oxidation and Reduction

While direct oxidation/reduction of the triazolopyridine core is limited, the amino group may participate in redox reactions. For instance, oxidation of the amino group could yield nitro derivatives, though such transformations require careful control to avoid decomposition.

Key Reaction Conditions and Yields

Reaction Type Conditions Yield Reference
Substitution (Br → NH₂)Polar aprotic solvent, elevated tempModerate
Oxidative CyclizationAcetic acid (6 equiv), O₂ (1 atm), 130°CUp to 94%
Microwave SynthesisEthanol, acetic acid, microwave irradiation60–85%

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Substituents CAS No. Molecular Formula Key Properties/Applications
Target Compound 2-amino, 6-bromo, 8-methyl 899429-04-0 C₇H₆BrN₃ Antiproliferative activity; synthesized via multi-component reactions .
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine 6-bromo, 8-methyl (no amino) 899429-04-0 C₇H₆BrN₃ Intermediate in organic syntheses; lacks amino group, reducing bioactivity potential .
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-bromo (no amino/methyl) 356560-80-0 C₆H₄BrN₃ Soluble in organic solvents; foundational scaffold for halogenated derivatives .
8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine 8-bromo, 2-methyl, 6-CF₃ 1895358-02-7 C₈H₅BrF₃N₃ Enhanced stability due to CF₃ group; potential kinetoplastid inhibitor .
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 2-amino, 6-bromo (no methyl) 947248-68-2 C₆H₄BrN₄ Positional isomer of target compound; altered bioactivity due to amino group placement .
2-Amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine 2-amino, 8-bromo (no methyl) 1124382-72-4 C₆H₄BrN₄ Bromine at position 8; lower steric hindrance compared to target compound .

Key Comparative Insights :

Substituent Effects on Bioactivity: The amino group at position 2 in the target compound enhances hydrogen-bonding capacity, critical for binding to biological targets (e.g., enzymes or receptors) . Bromine at position 6 provides electron-withdrawing effects, stabilizing the molecule and facilitating halogen bonding in drug-receptor interactions .

Synthetic Pathways :

  • The target compound is synthesized via a Biginelli-like heterocyclization involving aldehydes, triazole diamines, and acetoacetamides . In contrast, trifluoromethyl-substituted analogs (e.g., 8-bromo-2-methyl-6-CF₃) require specialized coupling reactions like Suzuki-Miyaura .

Stability: Trifluoromethyl groups (e.g., in CAS 1895358-02-7) enhance thermal and oxidative stability but may reduce bioavailability due to increased lipophilicity .

Biological Activity: The target compound exhibits antiproliferative activity against cancer cell lines, likely due to its dual amino and bromine substituents . Analogs with 5-thione or 5-chloro modifications (e.g., derivatives in ) show antifungal and antibacterial properties, highlighting the triazolopyrimidine core's versatility .

Preparation Methods

Aminopyridine-Based Cyclization

A widely adopted strategy involves cyclizing functionalized pyridine precursors. For example, 2-amino-3,5-dibromo-4-methylpyridine serves as a starting material for triazolo ring formation. The process typically involves:

  • Directing group installation : Reacting the amino group with 1,1-dimethoxy-N,N-dimethylmethanamine to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.

  • Methyl group introduction : A nickel-catalyzed cross-coupling with methyl zinc reagents replaces the 3-bromo substituent with a methyl group.

  • Cyclization : Treatment with hydroxylamine sulfonic acid in pyridine closes the triazolo ring, yielding the target compound.

Key Advantages :

  • High yield (up to 95%) and scalability.

  • Avoids palladium catalysts, reducing costs.

Post-Functionalization of Preformed Triazolo Cores

Palladium-Catalyzed Amination

The Ambeed protocol demonstrates a palladium-mediated approach using 6-bromo-triazolo[1,5-a]pyridine as a starting material:

  • Buchwald-Hartwig coupling : Reacting with benzophenone imine in the presence of Pd₂(dba)₃ and BINAP introduces the amino group.

  • Hydrolysis : Cleaving the imine protecting group yields the free amine.

Reaction Conditions :

  • Solvent: Toluene

  • Temperature: 100°C

  • Yield: 69%.

Limitations :

  • Requires expensive palladium catalysts.

  • Multi-step purification reduces efficiency.

Regioselective Bromination and Methylation Strategies

Directed Ortho-Metalation

The CN113416188B patent outlines a method for introducing bromine and methyl groups via directed metalation:

  • Directed bromination : Using N,N-dimethylformamide dimethylacetal as a directing group enables selective bromination at position 6.

  • Methylation : Nickel-catalyzed cross-coupling with methyl zinc installs the methyl group at position 8.

Optimized Parameters :

  • Catalyst: Nickel(II) chloride

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 92.5%.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and cost:

MethodStarting MaterialCatalytic SystemYieldScalability
Aminopyridine Cyclization2-Amino-3,5-dibromo-4-methylpyridineNickel catalyst95%High
Palladium-Catalyzed Amination6-Bromo-triazolo[1,5-a]pyridinePd₂(dba)₃/BINAP69%Moderate
Directed MetalationN,N-Dimethylformimidamide derivativeNickel chloride92.5%High

Industrial-Scale Adaptations and Process Optimization

For large-scale synthesis, the aminopyridine cyclization route is preferred due to:

  • Solvent recycling : DMF and pyridine can be recovered via distillation.

  • Minimal purification : Intermediates are used directly in subsequent steps, reducing waste.

  • Cost efficiency : Avoids precious metal catalysts .

Q & A

Q. What are the standard synthetic routes for 2-amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine?

The compound is typically synthesized via oxidative cyclization of amidines or guanidines using catalysts like CuBr/1,10-phenanthroline or MnO₂ . For example, copper-catalyzed aerobic cyclization of guanidylpyridines yields triazolopyridines with high regioselectivity . Alternatively, brominated intermediates (e.g., 8-bromo derivatives) can undergo palladium-catalyzed cyanation using Zn(CN)₂ to introduce nitrile groups at the 8-position .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at C6, methyl at C8) and aromatic proton environments. Downfield shifts for NH₂ (~9.92 ppm) and Br (C6) are diagnostic .
  • IR Spectroscopy : Detects functional groups like NH₂ (~3205 cm⁻¹) and C≡N (~2211 cm⁻¹) .
  • X-ray crystallography : Resolves torsional angles (e.g., 72.6° for substituents) and planarity of the fused triazole-pyridine system .

Q. What biological activities are associated with this scaffold?

Triazolopyridines exhibit antimicrobial , antioxidative , and enzyme inhibitory properties. Derivatives with diphenyl sulfide moieties show activity against Gram-positive bacteria (MIC: 4–8 µg/mL) and fungi like Candida albicans . The bromo-methyl substitution enhances JAK2 inhibition (IC₅₀: <50 nM) for anticancer applications .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolopyridine synthesis be addressed?

Regioselectivity depends on substituent electronics and catalyst choice . For example:

  • Microwave-assisted metal-free protocols improve yields (70–85%) by reducing side reactions in cyclization steps .
  • PIFA (PhI(OCOCF₃)₂) selectively oxidizes N-(2-pyridyl)amidines to 2-amino derivatives, avoiding competing pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from substituent effects or assay conditions . For instance:

  • Methyl vs. phenyl groups at C8 alter JAK2 binding kinetics (Kd: 0.2–1.5 µM) due to steric hindrance .
  • Antimicrobial activity varies with bacterial strain (e.g., S. aureus vs. E. coli) and compound solubility in culture media .

Q. How does molecular geometry influence bioactivity?

X-ray data reveals that planarity of the triazole-pyridine core (r.m.s. deviation: 0.0068 Å) is critical for π-π stacking in enzyme active sites . Substituent torsional angles (e.g., 55.6° for carboxylate groups) modulate membrane permeability and target engagement .

Q. What mechanistic insights explain copper-catalyzed cyclization efficiency?

The CuBr/phenanthroline system facilitates N–N coupling via a radical mechanism. Kinetic studies suggest:

  • Single-electron transfer (SET) from Cu(I) to the guanidylpyridine substrate initiates cyclization .
  • Oxygen acts as a terminal oxidant, regenerating Cu(II) and minimizing byproducts .

Q. How can eco-friendly synthesis be optimized for this compound?

Green chemistry approaches :

  • Replace toxic solvents (DMF) with ionic liquids or ethanol/water mixtures .
  • Use recyclable catalysts (e.g., Fe₃O₄-supported Cu) to reduce waste .
  • Employ microwave irradiation to cut reaction times (5 h → 30 min) and energy use .

Methodological Considerations

Q. How to analyze conflicting spectral data for brominated derivatives?

  • ²D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., C6-Br vs. C8-CH₃) .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to trace triazole ring formation in ambiguous cases .

Q. What computational tools predict substituent effects on bioactivity?

  • Molecular docking (AutoDock Vina) : Models interactions with JAK2’s ATP-binding pocket (PDB: 4C61) .
  • QSAR models : Correlate Hammett σ values of substituents with antifungal IC₅₀ .

Emerging Research Directions

Q. What novel applications are emerging for this scaffold?

  • Phosphorescent OLEDs : Triazolopyridines with cyano groups exhibit tunable emission (λmax: 450–550 nm) .
  • Antioxidant therapies : Derivatives reduce oxidative stress in C. elegans by 40–60% via Nrf2 pathway activation .

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